

# Introduction: A Multifaceted Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: *1-Bromo-3,4-difluoro-2-methoxybenzene*

Cat. No.: *B1526931*

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**1-Bromo-3,4-difluoro-2-methoxybenzene** (CAS No. 888318-22-7) is a halogenated aromatic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique molecular architecture, featuring a strategically positioned bromine atom alongside two fluorine atoms and a methoxy group, provides a versatile platform for constructing complex molecular targets.[2] The interplay of these functional groups significantly influences the molecule's reactivity, allowing for selective chemical transformations.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

## PART 1: Core Physicochemical Properties

The compound is typically a white to light yellow crystalline powder or a colorless liquid, a discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance exhibits good solubility in common organic solvents like dichloromethane and toluene, a property that facilitates its use in a wide array of reaction conditions.[1]

## Data Summary Table

For ease of reference, the key physicochemical properties of **1-Bromo-3,4-difluoro-2-methoxybenzene** are summarized below.

Property	Value	Source(s)
CAS Number	888318-22-7	[2][4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> O	[4]
Molecular Weight	223.01 g/mol	[4]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	41-45 °C	[1]
Boiling Point	195.7 ± 35.0 °C (Predicted)	[3]
Density	1.615 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Purity	Typically ≥95-98%	[4][5]
Solubility	Soluble in toluene, dichloromethane	[1]
Storage	Store at room temperature in a cool, dry, well-ventilated area	[4][5]

## Structural Representation

The unique substitution pattern is the foundation of this molecule's utility.

Caption: Chemical Structure of **1-Bromo-3,4-difluoro-2-methoxybenzene**.

## PART 2: Synthesis Methodologies

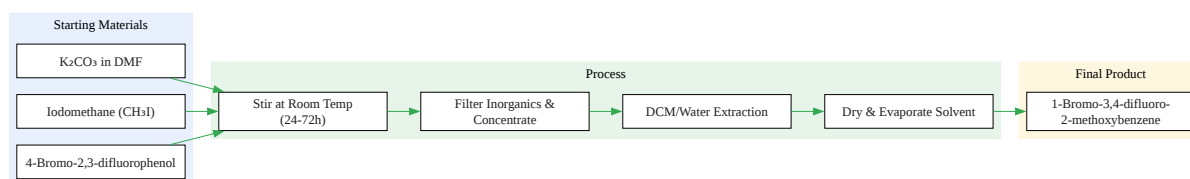
Several synthetic routes to **1-Bromo-3,4-difluoro-2-methoxybenzene** have been established, often starting from more readily available difluorinated precursors. A common and effective method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

## Experimental Protocol: Synthesis via Phenolic Methylation

This protocol describes the synthesis of **1-Bromo-3,4-difluoro-2-methoxybenzene** from 4-bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of  $S_N2$  reaction, effectively solvating the cation and leaving the carbonate anion more reactive.

#### Step-by-Step Methodology:

- **Reaction Setup:** To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at room temperature.[6]
- **Reaction Execution:** Stir the reaction mixture vigorously at room temperature for 24-72 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the DMF. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography on silica gel if necessary.



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Caption: Workflow for the synthesis of **1-Bromo-3,4-difluoro-2-methoxybenzene**.

## PART 3: Chemical Reactivity and Synthetic Utility

The reactivity of **1-Bromo-3,4-difluoro-2-methoxybenzene** is governed by its distinct functional groups. The carbon-bromine bond is the most labile site for many transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[2]</sup>

### Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is paramount in drug development, where the modular assembly of complex scaffolds is required.

- **Causality:** The C-Br bond has a lower bond dissociation energy compared to the C-F and C-O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst (e.g.,  $Pd(0)$ ).<sup>[2]</sup> This selective activation is the cornerstone of its utility as a synthetic building block.

### Nucleophilic Aromatic Substitution ( $S_NAr$ )

While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic

substitution, particularly at positions ortho and para to the fluorine atoms. However, the bromine atom is more commonly displaced via coupling reactions rather than direct  $S_NAr$ .

## Electrophilic Aromatic Substitution ( $S_eAr$ )

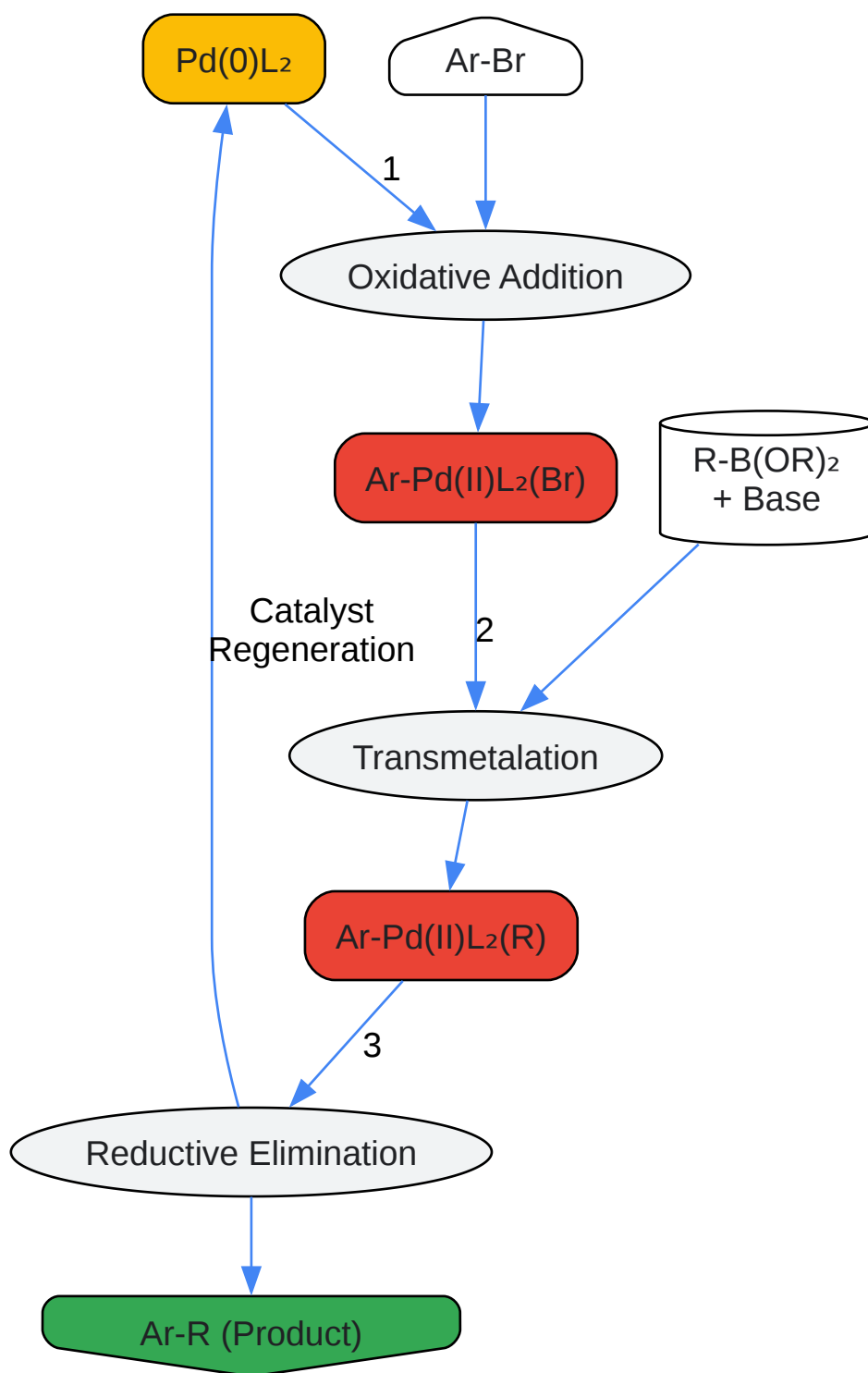
Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:

- Methoxy Group ( $-OCH_3$ ): Strongly activating and ortho, para-directing due to its powerful resonance electron-donating effect.<sup>[7]</sup>
- Fluorine Atoms ( $-F$ ): Deactivating via induction but ortho, para-directing via resonance.<sup>[7]</sup>
- Bromine Atom ( $-Br$ ): Deactivating via induction but ortho, para-directing via resonance.<sup>[7]</sup>

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites for electrophilic attack, with the powerful activating effect of the methoxy group likely dominating the directing effects.

## Reaction Mechanism: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates the catalytic cycle for the reaction of **1-Bromo-3,4-difluoro-2-methoxybenzene** with an organoboron compound.



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Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

## PART 4: Applications in Research and Development

**1-Bromo-3,4-difluoro-2-methoxybenzene** is primarily utilized as a building block for synthesizing more complex molecules.[\[2\]](#)

- **Pharmaceuticals:** The difluoromethoxybenzene motif is present in numerous biologically active compounds. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[\[8\]](#) This compound provides a ready-made scaffold for introducing this desirable feature. It is a key raw material for synthesizing new antibacterial and antiviral drugs.[\[1\]](#)
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of fluorine can impart beneficial properties to pesticides and herbicides.
- **Material Science:** It serves as a precursor for specialty chemicals and advanced materials, such as high-performance polymers and dyes, where the specific electronic and physical properties conferred by the fluoro- and methoxy-substituents are advantageous.[\[2\]](#)

## PART 5: Safety and Handling

As a laboratory chemical, **1-Bromo-3,4-difluoro-2-methoxybenzene** must be handled with appropriate precautions.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- **Personal Protective Equipment (PPE):** Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[\[9\]](#) If exposure limits are exceeded, use a full-face respirator.[\[9\]](#)
- **First-Aid Measures:**
  - **Inhalation:** Move the victim to fresh air.[\[9\]](#)
  - **Skin Contact:** Immediately remove contaminated clothing and wash the affected area with plenty of water.[\[10\]](#)
  - **Eye Contact:** Rinse with pure water for at least 15 minutes.[\[9\]](#)

- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]  
[10]
- Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent material and arrange for disposal. Prevent entry into drains or waterways.[9]

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